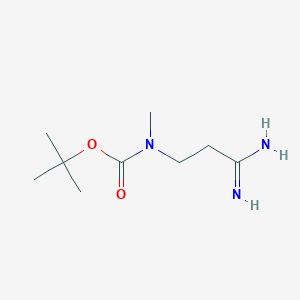
tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate is a chemical compound with the molecular formula C10H21N3O4 and a molecular weight of 247.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-carbamimidoylethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate can be compared with other similar compounds such as:
- tert-Butyl N-(2-carbamoylethyl)-N-methylcarbamate
- tert-Butyl N-(2-carbamimidoylethyl)-N-ethylcarbamate
These compounds share similar structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C9H19N3O2 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
tert-butyl N-(3-amino-3-iminopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12(4)6-5-7(10)11/h5-6H2,1-4H3,(H3,10,11) |
Clave InChI |
IKRRHEPLPBZXKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)

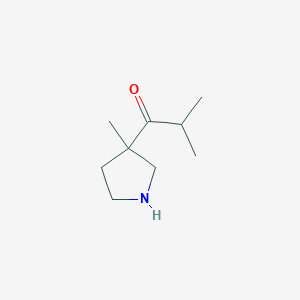
![[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13170191.png)

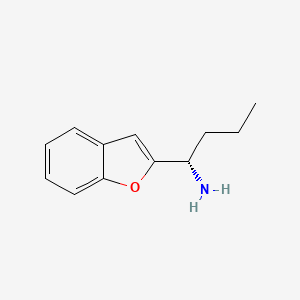

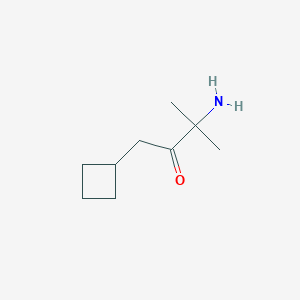
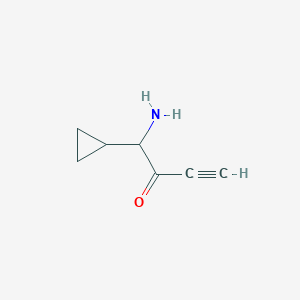


![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)

